molecular formula C9H18N2O4 B015927 (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate CAS No. 77087-60-6

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

Cat. No. B015927
CAS RN: 77087-60-6
M. Wt: 218.25 g/mol
InChI Key: AXLHVTKGDPVANO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate involves multiple steps, including esterification, protection of amino groups, and the introduction of side chains. For example, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, a key intermediate in the natural product Biotin synthesis, was achieved through a three-step process starting from L-cystine with an overall yield of 67% (Qin et al., 2014).

Molecular Structure Analysis

The structure and properties of compounds containing the tert-butoxycarbonyl group have been extensively studied. For instance, the molecular and crystal structure analysis of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate revealed the conformation-stabilizing function of weak intermolecular bonding in the crystal structure (Kozioł et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate derivatives can be diverse. For example, the synthesis and transformations of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate involved acid-catalyzed reactions with various amines, yielding N-substituted amino propenoates (Baš et al., 2001).

Physical Properties Analysis

The physical properties of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis. The polymorphic forms of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, for instance, demonstrate how crystal packing can influence the physical properties of such compounds (Gebreslasie et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate derivatives, are essential for their effective use in synthetic chemistry. Research on compounds such as tert-butyl aminocarbonate highlights the potential for developing new methodologies for acylating amines, demonstrating the innovative applications of tert-butoxycarbonyl-protected amino acids (Harris & Wilson, 1983).

Scientific Research Applications

  • Summary of the Application : This compound is used in the synthesis of dipeptides. It is a type of tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL), which has been found to be useful in peptide synthesis .
  • Methods of Application or Experimental Procedures : The Boc-AAILs are synthesized by neutralizing [emim][OH] with commercially available Boc-protected amino acids. The resulting protected AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Safety And Hazards

The safety and hazards associated with “(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate” are not explicitly mentioned in the search results. However, similar compounds are labeled with the GHS07 pictogram and have hazard statements H302-H315-H319-H3354.


Future Directions

The future directions for the use of “(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate” are not explicitly mentioned in the search results. However, given its use in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor2, it may have potential applications in the development of new therapeutic agents.


properties

IUPAC Name

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLHVTKGDPVANO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427337
Record name Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

CAS RN

77087-60-6
Record name Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Reactant of Route 3
Reactant of Route 3
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Reactant of Route 4
Reactant of Route 4
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Reactant of Route 5
Reactant of Route 5
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Reactant of Route 6
Reactant of Route 6
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.